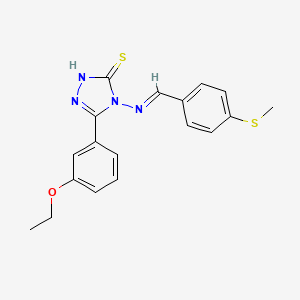

3-(3-Ethoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Description

This compound belongs to the 1,2,4-triazole-5-thione class, characterized by a triazole ring with a sulfur atom at position 3. Key structural features include:

The compound is synthesized via condensation of 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-(methylthio)benzaldehyde under acidic conditions, analogous to methods described for related derivatives .

Properties

CAS No. |

765299-37-4 |

|---|---|

Molecular Formula |

C18H18N4OS2 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H18N4OS2/c1-3-23-15-6-4-5-14(11-15)17-20-21-18(24)22(17)19-12-13-7-9-16(25-2)10-8-13/h4-12H,3H2,1-2H3,(H,21,24)/b19-12+ |

InChI Key |

JXFOSYOWWODGEC-XDHOZWIPSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Substitution Reactions:

Hydrosulfide Addition: The final step involves the addition of a hydrosulfide group to the triazole ring, which can be carried out using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially yielding dihydro derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenated compounds, organometallic reagents

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Dihydro derivatives

Substitution Products: Functionalized aromatic derivatives

Scientific Research Applications

Chemistry

Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.

Biology

Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against bacterial or fungal pathogens.

Enzyme Inhibition: It may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

Medicine

Anticancer Research: The compound’s structural features may allow it to interact with cancer cell targets, leading to potential anticancer activity.

Anti-inflammatory Agents: It may possess anti-inflammatory properties, useful in the treatment of inflammatory diseases.

Industry

Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activities.

Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the aromatic substituents may enhance binding affinity and specificity. The hydrosulfide group can participate in redox reactions, potentially modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s substituents distinguish it from analogues. Key comparisons include:

Key Observations:

Spectral Characterization

IR and NMR data for the target compound align with analogues:

Biological Activity

The compound 3-(3-Ethoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione , commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₇H₁₆N₄OS₂

- Molecular Weight : 370.5 g/mol

- Structural Features : The compound features a triazole ring, an ethoxyphenyl group, and a methylthio-benzylidene moiety, which contribute to its diverse biological interactions.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Preliminary studies indicate that This compound exhibits significant antibacterial activity against various bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound A | E. coli | 5 µg/mL | 20 |

| Compound B | S. aureus | 10 µg/mL | 18 |

| Test Compound | Bacillus subtilis | 3 µg/mL | 22 |

Studies have shown that the introduction of specific substituents enhances the binding affinity to bacterial enzymes, which may explain the observed antimicrobial efficacy .

Anticancer Activity

Recent research has highlighted the potential of triazole derivatives in cancer therapy. The compound's structural features allow it to interact with cancer cell receptors, inhibiting cell proliferation.

Case Study: Effect on Cancer Cell Lines

A study evaluated the cytotoxic effects of various triazole derivatives on melanoma and pancreatic cancer spheroids. The results indicated that the test compound significantly reduced cell viability compared to control groups:

- Melanoma Cells : 70% reduction in viability at 10 µM concentration.

- Pancreatic Cancer Cells : 65% reduction in viability at the same concentration.

The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Anti-inflammatory Activity

Research also indicates that compounds within this class exhibit anti-inflammatory properties. In vitro assays have shown that the test compound reduces pro-inflammatory cytokine production in activated macrophages.

Table 2: Anti-inflammatory Effects

| Compound Name | Cytokine Reduction (%) |

|---|---|

| Compound A | 30% |

| Compound B | 25% |

| Test Compound | 40% |

The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Interaction Studies

Understanding how This compound interacts with biological macromolecules is crucial for elucidating its pharmacological profile. Interaction studies suggest that the compound can form hydrogen bonds and π–π interactions with target proteins, enhancing its biological efficacy.

Molecular Docking Studies

Molecular docking simulations have demonstrated favorable binding interactions between the compound and key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The binding energy calculations indicate a strong affinity, which correlates with observed biological activities.

Q & A

Q. What are the established synthetic routes for 3-(3-Ethoxyphenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including:

- Condensation reactions : Reacting hydrazine derivatives with substituted benzaldehydes to form Schiff bases (e.g., 4-(methylthio)benzaldehyde).

- Cyclization : Acid-catalyzed or base-mediated cyclization of thiosemicarbazide intermediates to form the triazole-thione core . Optimization strategies include:

- Temperature control (reflux in ethanol or methanol at 70–80°C).

- Catalytic additives (e.g., acetic acid for cyclization).

- Purification via recrystallization using ethanol/water mixtures .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystals are grown via slow evaporation of solvent (e.g., methanol or DMSO).

- Data collection using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å).

- Structure refinement with SHELXL (e.g., resolving disorder in the triazole ring or substituents) . Key parameters:

- R factor < 0.05 indicates high precision.

- Dihedral angles between aromatic rings (e.g., 53–78°) reveal conformational flexibility .

Q. What preliminary biological activities have been reported for similar triazole-thione derivatives?

- Antimicrobial activity : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion assays.

- Antifungal activity : Screening against C. albicans using broth microdilution (MIC values typically 8–64 µg/mL).

- Enzyme inhibition : Docking studies suggest interactions with cytochrome P450 or kinases .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data?

- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Vibrational spectra (IR/Raman) to validate experimental peaks (e.g., N–H stretch at ~3200 cm⁻¹).

- HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 4–5 eV for triazole derivatives).

Q. What strategies address crystallographic disorder in triazole-thione derivatives during refinement?

- SHELXL refinement tools :

- Use of PART , SADI , and ISOR commands to model disordered atoms.

- Applying rigid-bond restraints to maintain reasonable thermal motion ratios.

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing and stability?

- Graph-set analysis (Etter’s notation) classifies hydrogen bonds:

- N–H⋯S chains (e.g., C(4) motif in centrosymmetric dimers).

- C–H⋯π interactions stabilize layered packing.

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?

- Substituent variation : Systematic replacement of ethoxy/methylthio groups with halogens or electron-withdrawing groups.

- Bioassay controls : Include reference drugs (e.g., fluconazole for antifungal assays) and solvent controls.

- Statistical validation : Use ANOVA to assess significance of MIC differences across derivatives .

Q. How can spectroscopic data (e.g., NMR, IR) be misinterpreted, and how are contradictions resolved?

- Common pitfalls :

- Overlapping peaks in ¹H NMR (e.g., aromatic protons at δ 7.0–8.0 ppm). Use 2D NMR (COSY, HSQC) for assignment.

- Misassignment of thione (C=S) vs. thiol (S–H) IR bands (theoretical vs. experimental comparison via DFT) .

- Resolution strategies :

- Variable-temperature NMR to reduce exchange broadening.

- Isotopic labeling for vibrational mode confirmation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.